5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 1119299-75-0
Cat. No.: VC2285356
Molecular Formula: C10H5Cl2FN2O2
Molecular Weight: 275.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1119299-75-0 |
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Molecular Formula | C10H5Cl2FN2O2 |
Molecular Weight | 275.06 g/mol |
IUPAC Name | 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
Standard InChI | InChI=1S/C10H5Cl2FN2O2/c11-5-2-6(12)7(13)1-4(5)8-3-9(10(16)17)15-14-8/h1-3H,(H,14,15)(H,16,17) |
Standard InChI Key | XKJNJZXFNFHRCQ-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=C2)C(=O)O |
Canonical SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure Analysis
5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid features a complex structure with several key functional elements that contribute to its chemical behavior and potential biological activities. The compound consists of a central pyrazole ring substituted with a carboxylic acid group at the 3-position and a triply halogenated phenyl group at the 5-position.
The molecular structure can be characterized by the following components:
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A pyrazole core (five-membered heterocyclic ring with two adjacent nitrogen atoms)
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A carboxylic acid group (-COOH) at position 3 of the pyrazole ring
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A 2,4-dichloro-5-fluorophenyl substituent at position 5 of the pyrazole ring
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An unsubstituted nitrogen (1H-pyrazole) at position 1
The presence of electron-withdrawing halogens (two chlorine atoms and one fluorine atom) on the phenyl ring significantly influences the electronic distribution within the molecule, potentially affecting its reactivity and binding properties with biological targets.
Physical and Chemical Properties
While specific experimental data for 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid is limited in the provided search results, its physical and chemical properties can be inferred from similar compounds. Based on the structural features, the following properties can be anticipated:
Property | Expected Value/Characteristic | Basis for Estimation |
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Molecular Formula | C10H5Cl2FN2O2 | Derived from structure |
Molecular Weight | ~275.07 g/mol | Based on atomic weights |
Physical State | Crystalline solid | Typical for similar carboxylic acids |
Solubility | Poorly soluble in water; more soluble in organic solvents | Based on halogenated aromatic structure and carboxylic acid group |
Hydrogen Bond Donors | 2 (N-H and COOH) | From functional groups |
Hydrogen Bond Acceptors | 4 (pyrazole N, carboxyl O=C and O-H) | From functional groups |
pKa | ~4-5 for carboxylic acid group | Typical for aromatic carboxylic acids |
The carboxylic acid functionality grants the compound acidic properties, enabling it to form salts with bases and participate in esterification reactions. The presence of halogens (chlorine and fluorine) increases the lipophilicity of the molecule, potentially enhancing membrane permeability for biological applications.
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid, it is valuable to compare it with structurally related compounds identified in the search results.
1-(2,4-Dichlorophenyl)-5-[4-(4-fluorophenyl)phenyl]pyrazole-3-carboxylic acid, with a molecular weight of 427.3 g/mol, represents a more complex analog with a biphenyl system bearing a fluorine substituent . This compound differs from our target molecule in several aspects:
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It possesses a 1,5-disubstitution pattern on the pyrazole ring versus the 1H,5-substitution
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It contains a more extended aromatic system (biphenyl vs. phenyl)
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It has a higher calculated XLogP3 value of 6.4, indicating greater lipophilicity
3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, with a molecular formula of C16H8Cl3FN2O2 and molecular weight of 385.6 g/mol, represents another related structure. The key differences include:
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The position of the carboxylic acid group (5-position vs. 3-position)
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The position of the halogenated phenyl group (3-position vs. 5-position)
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An additional 2-chlorophenyl substituent at the N1 position
These structural differences would be expected to result in distinct biological activities and chemical behaviors, despite the shared core elements of a pyrazole ring, carboxylic acid functionality, and halogenated phenyl substituents.
Synthesis Methods
Common Synthetic Routes for Pyrazole-3-carboxylic Acids
The synthesis of pyrazole derivatives typically involves the reaction between hydrazines and 1,3-dicarbonyl compounds, a method known as the Knorr pyrazole synthesis . This classical approach remains one of the most widely used methods for constructing the pyrazole ring system. For pyrazole-3-carboxylic acids specifically, several synthetic routes have been reported in the literature.
The general synthesis of pyrazoles can be represented by the following reaction scheme:
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Reaction of hydrazine or its derivatives with 1,3-dicarbonyl compounds in the presence of an acid catalyst
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Cyclization via condensation to form the pyrazole ring
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Potential further functionalization to introduce specific substituents
For pyrazole-3-carboxylic acids, the synthetic approach typically starts with appropriate β-keto esters or β-diketones that already contain the carboxylic acid functionality or a precursor that can be converted to the carboxylic acid.
Specific Considerations for Halogenated Derivatives
The synthesis of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid presents specific challenges due to the halogenated phenyl substituent. Based on synthetic approaches for similar compounds, the following strategies could be employed:
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Reaction of 2,4-dichloro-5-fluorobenzaldehyde with appropriate reagents to form an α,β-unsaturated carbonyl intermediate
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Condensation with hydrazine to form the pyrazole ring
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Oxidation of suitable precursors to introduce the carboxylic acid functionality
Alternatively, a more direct approach might involve:
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Reaction between a 2,4-dichloro-5-fluorophenylhydrazone and an appropriate dicarbonyl compound
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Cyclization to form the pyrazole ring with the carboxylic acid functionality already in place
The specific reaction conditions would likely involve the use of solvents such as ethanol or dimethylformamide, with appropriate acid catalysis to facilitate the cyclization process. Iron-catalyzed routes have also been reported for the regioselective synthesis of substituted pyrazoles, offering potential alternative methods for preparing the target compound .
Biological Activities and Applications
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on pyrazole derivatives have provided valuable insights into the correlation between structural features and biological activities. From the available literature on related compounds, several key observations can be made:
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The position of substituents on the pyrazole ring significantly influences biological activity. The 3-position, occupied by the carboxylic acid group in our target compound, is often critical for interaction with biological targets.
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Halogen substituents on the phenyl ring typically enhance lipophilicity and may improve binding affinity through halogen bonding interactions with target proteins.
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The unsubstituted N-H at position 1 of the pyrazole ring provides a hydrogen bond donor site, potentially important for target recognition.
A study cited in the search results indicated that structural modifications on different positions of the pyrazole molecule have led to improved pharmacological profiles, conferring antimicrobial, anticonvulsant, and analgesic properties . This suggests that 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid might exhibit some of these activities, though direct experimental validation would be necessary to confirm this hypothesis.
Research Applications
Beyond potential therapeutic applications, 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid could serve various research purposes:
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As a chemical probe for studying biological systems, particularly those involving interactions with carboxylic acid-binding domains.
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As an intermediate in the synthesis of more complex molecules, leveraging the reactivity of both the carboxylic acid group and the pyrazole nitrogen.
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In the development of structure-activity relationship studies, providing insights into the impact of halogenated substituents on biological activity.
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As a potential building block for the creation of bioconjugates, polymers, or materials with specialized properties.
The carboxylic acid functionality offers opportunities for further derivatization, including the formation of esters, amides, and other functional group transformations that could expand the compound's application scope.
Current Research and Future Directions
Recent Studies on Related Compounds
Recent research on pyrazole derivatives has focused on exploring their diverse biological activities and optimizing their structural features for specific applications. Studies highlighted in the search results indicate several areas of active investigation:
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Hypoglycemic activity: Sharon et al. prepared a series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles and evaluated their blood glucose-lowering activity. One compound demonstrated a 24.6% reduction in blood glucose levels at a dose of 100 mg/kg .
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Analgesic properties: Rajasekaran et al. synthesized novel pyrazole derivatives containing 5-chloro-2-hydroxyphenyl and aryl substituents with potential analgesic activity .
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Enzyme inhibition: Some pyrazole-carboxylic acids have been investigated for their ability to inhibit specific enzymes, with 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acids demonstrating EC50 values of 3.7 and 254 μM in certain assays .
These studies provide valuable directions for potential investigations of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid, suggesting experimental approaches and biological targets that might be relevant for this specific compound.
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